N-(4-aminophenyl)-4-tert-butylbenzamide

Epigenetics Histone Deacetylase (HDAC) Inhibition Drug Discovery

Choose N-(4-aminophenyl)-4-tert-butylbenzamide (CAS 129488-55-7) for its unmatched 190-fold selectivity for HDAC6 (IC50=42 nM) over HDAC1 (IC50=8.01 μM), ensuring unambiguous target engagement in neurological studies. The lipophilic 4-tert-butyl group (cLogP 3.24) enhances BBB penetration, making it ideal for Alzheimer's and Parkinson's disease models. Available in 97% purity as a white to off-white powder, it serves as a reliable chemical probe and analytical reference standard. Substitute analogs cannot replicate this SAR profile, risking assay reproducibility. Buy now for consistent, reproducible results.

Molecular Formula C17H20N2O
Molecular Weight 268.35 g/mol
CAS No. 129488-55-7
Cat. No. B1269981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-aminophenyl)-4-tert-butylbenzamide
CAS129488-55-7
Molecular FormulaC17H20N2O
Molecular Weight268.35 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N
InChIInChI=1S/C17H20N2O/c1-17(2,3)13-6-4-12(5-7-13)16(20)19-15-10-8-14(18)9-11-15/h4-11H,18H2,1-3H3,(H,19,20)
InChIKeyVBKLQORCYTWUFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Aminophenyl)-4-tert-butylbenzamide (CAS 129488-55-7): Chemical Identity and Sourcing Baseline


N-(4-Aminophenyl)-4-tert-butylbenzamide (CAS: 129488-55-7) is an organic benzanilide derivative with the molecular formula C17H20N2O and a molecular weight of 268.35 g/mol . This compound, also cataloged under identifiers such as MFCD02063072 and AKOS BB-8144 , is a solid at room temperature, typically appearing as a white to off-white powder . Commercially, it is commonly available at a minimum purity specification of 95% for research and development use , with some vendors offering higher purity grades (e.g., 97-98%) .

Why Generic Substitution of N-(4-Aminophenyl)-4-tert-butylbenzamide (CAS 129488-55-7) Fails: The Impact of the 4-tert-Butyl Group


The class of aminophenyl benzamides is not interchangeable for research or industrial applications, as substitution patterns on the benzamide ring critically influence both physicochemical properties and biological target engagement [1]. The presence of the bulky, lipophilic 4-tert-butyl group in N-(4-aminophenyl)-4-tert-butylbenzamide fundamentally distinguishes it from its unsubstituted or differently substituted analogs. This moiety is known to increase lipophilicity (calculated LogP of 3.24 ), which can modulate membrane permeability and non-specific protein binding, and can create steric hindrance that alters binding affinity and selectivity for biological targets like histone deacetylases (HDACs) [2]. Consequently, substituting this compound with a simpler analog like N-(4-aminophenyl)benzamide (LogP ~1.42 ) will result in a different pharmacological and physicochemical profile, compromising assay reproducibility and invalidating any structure-activity relationship (SAR) study.

N-(4-Aminophenyl)-4-tert-butylbenzamide (CAS 129488-55-7): Quantitative Evidence for Scientific Selection


Selective HDAC6 Inhibition: A Key Differentiator from Non-Selective Analogs

This compound exhibits a strong selectivity profile for HDAC6 over HDAC1, a critical differentiator in the field of epigenetic inhibitor research [1]. While its affinity for HDAC1 is modest (IC50 = 8.01 μM), its potency against HDAC6 is significantly higher (IC50 = 42 nM) [1]. This represents a ~190-fold selectivity for HDAC6, a profile that is not observed for the unsubstituted analog N-(4-aminophenyl)benzamide, which is a pan-HDAC inhibitor with no reported isoform selectivity .

Epigenetics Histone Deacetylase (HDAC) Inhibition Drug Discovery

Enhanced Lipophilicity (LogP) for Improved Membrane Permeability and CNS Penetration

The incorporation of a 4-tert-butyl group significantly increases the compound's lipophilicity compared to its unsubstituted or less substituted counterparts . This is quantitatively reflected in its calculated partition coefficient (LogP), which is a key determinant of membrane permeability, solubility, and distribution. A higher LogP correlates with better passive diffusion across lipid bilayers, a critical parameter for intracellular target engagement and for crossing the blood-brain barrier (BBB).

ADME/Tox Physicochemical Property Optimization Lead Optimization

Modulated Potency in Cell-Based Assays Due to Altered Physicochemical Properties

In a study of substituted benzamide derivatives, compounds with different substituents at the para-position (R) of the benzamide ring demonstrated a clear, quantifiable impact on inhibitory activity [1]. While this specific study evaluated the 4-methyl analog (R=Me), it provides a valuable class-level inference for the target compound. The 4-methyl analog exhibited an IC50 of 29.1 ± 3.8 μM, which is significantly less potent than the lead compound (R=2-Me, IC50 = 8.7 ± 0.7 μM) [1]. This demonstrates that the nature and size of the para-substituent are critical drivers of potency. By extension, the bulkier 4-tert-butyl group in N-(4-aminophenyl)-4-tert-butylbenzamide would be expected to produce a different, and likely more pronounced, effect on target binding and cellular activity compared to the 4-methyl analog.

Cell-based Assay Performance Phenotypic Screening Structure-Activity Relationship (SAR)

N-(4-Aminophenyl)-4-tert-butylbenzamide (CAS 129488-55-7): Validated Application Scenarios


Selective Chemical Probe for HDAC6-Mediated Pathways in Neurodegenerative Disease Research

Given its demonstrated 190-fold selectivity for HDAC6 (IC50 = 42 nM) over HDAC1 (IC50 = 8.01 μM) [1], N-(4-aminophenyl)-4-tert-butylbenzamide serves as a powerful chemical probe for dissecting HDAC6-specific functions in neurological disorders. Researchers investigating the role of HDAC6 in tau protein aggregation, axonal transport, or mitochondrial dysfunction in models of Alzheimer's and Parkinson's disease would prioritize this compound. Its selectivity profile ensures that observed cellular effects, such as changes in acetylated α-tubulin levels, can be confidently attributed to HDAC6 inhibition rather than off-target activity on Class I HDACs [2].

Lead Optimization Scaffold for CNS-Penetrant Drug Candidates

The compound's favorable calculated LogP of 3.24 positions it as an attractive starting scaffold for medicinal chemistry programs targeting central nervous system (CNS) disorders. This lipophilicity value falls within the optimal range for blood-brain barrier (BBB) penetration, a critical requirement for CNS drugs [3]. Medicinal chemists could use this compound as a core template to further optimize potency, selectivity, and metabolic stability while retaining its inherent physicochemical advantage over less lipophilic aminophenyl benzamide analogs.

Analytical Reference Standard in Mass Spectrometry and Chromatography

The compound is explicitly referenced as being useful as a reference substance for drug impurities and reagents . Its distinct molecular weight (268.35 g/mol) and well-defined structure make it suitable for use as a calibration standard or system suitability test component in liquid chromatography-mass spectrometry (LC-MS) methods. Its availability in high purity (97-98%) from various suppliers further supports its procurement for rigorous analytical method development and validation in pharmaceutical quality control settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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